Home > Products > Screening Compounds P18182 > Beta-defensin 107A
Beta-defensin 107A -

Beta-defensin 107A

Catalog Number: EVT-246944
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Beta-defensin 107A is encoded by the human gene DEFB4A, located on chromosome 8. It belongs to the beta-defensin class of antimicrobial peptides characterized by their six-cysteine motif, which forms disulfide bonds that stabilize their structure. This class of defensins is distinct from alpha-defensins and theta-defensins based on their structural characteristics and mechanisms of action .

Synthesis Analysis

Methods and Technical Details

The synthesis of beta-defensin 107A can be achieved through recombinant DNA technology or solid-phase peptide synthesis. In recombinant methods, the DEFB4A gene is cloned into an expression vector and transfected into host cells (e.g., bacteria or yeast) that can produce the peptide. The peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and activity.

Solid-Phase Peptide Synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. This method allows for precise control over peptide length and composition, enabling the production of modified forms of beta-defensin 107A for research purposes .

Molecular Structure Analysis

Structure and Data

The mature form of beta-defensin 107A consists of approximately 36 amino acids. Its structure is characterized by a three-dimensional arrangement stabilized by disulfide bonds between cysteine residues. Structural studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have shown that beta-defensins typically adopt a β-sheet conformation, which is critical for their antimicrobial activity .

The primary sequence of beta-defensin 107A includes conserved residues that are essential for its function, including positively charged amino acids that facilitate interaction with negatively charged microbial membranes.

Chemical Reactions Analysis

Reactions and Technical Details

Beta-defensin 107A exhibits antimicrobial activity through several mechanisms:

  1. Membrane Disruption: The peptide binds to the negatively charged phospholipid membranes of bacteria, leading to pore formation and eventual cell lysis.
  2. Immune Modulation: Beyond direct antimicrobial effects, beta-defensin 107A can modulate immune responses by attracting immune cells to sites of infection and promoting inflammation .

The interactions between beta-defensin 107A and microbial membranes can be studied using techniques such as fluorescence spectroscopy and circular dichroism to analyze conformational changes upon binding.

Mechanism of Action

Process and Data

The mechanism of action of beta-defensin 107A involves several steps:

  1. Binding: The peptide binds to microbial membranes via electrostatic interactions.
  2. Pore Formation: Upon binding, conformational changes occur that lead to pore formation in the membrane.
  3. Cell Death: The disruption of membrane integrity results in leakage of cellular contents, ultimately causing cell death .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Beta-defensin 107A is characterized by:

  • Molecular Weight: Approximately 4 kDa.
  • Isoelectric Point: Typically basic due to the presence of multiple positively charged residues.
  • Solubility: Highly soluble in aqueous solutions due to its cationic nature.

Analytical techniques such as mass spectrometry can provide detailed information about its molecular weight and purity, while circular dichroism can be used to assess its secondary structure .

Applications

Scientific Uses

Beta-defensin 107A has several important applications in scientific research:

  1. Antimicrobial Research: It serves as a model for studying antimicrobial peptides' mechanisms and developing new therapeutic agents against resistant pathogens.
  2. Immunology Studies: Researchers investigate its role in modulating immune responses, particularly in inflammatory diseases.
  3. Therapeutic Development: Potential applications include developing topical treatments for infections or inflammatory conditions due to its ability to enhance mucosal immunity .
Gene Structure and Genomic Organization of Beta-Defensin 107A (DEFB107A)

Chromosomal Localization and Syntenic Conservation in Primates

DEFB107A (defensin beta 107A) is located on the short arm of human chromosome 8 at cytogenetic band 8p23.1 (NCBI Gene ID: 245910). This genomic region contains a dense cluster of beta-defensin genes, including DEFB4, DEFB103, DEFB104, DEFB105, DEFB106, and DEFB107, which are organized in a copy-number variable (CNV) block spanning at least 250 kb [1] [2] [6]. Syntenic conservation analyses reveal that this beta-defensin cluster is conserved across primates, with orthologous regions identified in chimpanzees (Pan troglodytes) and rhesus macaques (Macaca mulatta) [2] [7]. Notably, the chromosomal architecture includes a polymorphic inversion separating two CNV loci by ~5 Mb of single-copy sequence, a feature conserved in hominids [2] [6]. Comparative genomics indicates that the 8p23.1 defensin cluster arose early in vertebrate evolution, with beta-defensin-like genes traceable to the common ancestor of bilaterian metazoans [3] [5].

Duplication Events and Paralogous Relationships (DEFB107A vs. DEFB107B)

DEFB107A originated from a segmental duplication event on chromosome 8p23.1, resulting in two nearly identical copies arranged in tail-to-tail orientation: DEFB107A (centromeric) and DEFB107B (telomeric) [1]. This duplication is estimated to have occurred ~5–10 million years ago during hominid evolution. The two paralogs share >98% sequence identity in their coding regions but exhibit divergence in regulatory sequences and flanking regions [1] [7]. While both genes encode identical mature peptides, differences in their promoter sequences suggest potential regulatory divergence. Paralogous genes within the cluster (DEFB103, DEFB104, etc.) show evidence of concerted evolution through non-allelic homologous recombination (NAHR), with gene conversion events homogenizing sequences among paralogs [2] [6].

Table 1: Paralogous Beta-Defensin Genes at 8p23.1

Gene SymbolParalog GroupCoding Sequence Identity vs. DEFB107AFunctional Notes
DEFB107BDirect paralog98.5%Identical mature peptide; tail-to-tail duplication
DEFB106Cluster member67.2%Antimicrobial activity against Gram-negative bacteria
DEFB103Cluster member62.8%Key influenza virus inhibitor; high CNV in East Asians
DEFB4Cluster member59.1%Psoriasis risk association; cytokine-responsive

Exon-Intron Architecture and Promoter Region Analysis

DEFB107A exhibits a canonical two-exon structure characteristic of beta-defensins [1] [6] [8]:

  • Exon 1: Encodes the 5′-untranslated region (UTR) and the hydrophobic signal peptide (19–22 aa).
  • Exon 2: Encodes the propeptide and the mature cationic peptide (63–64 aa), including the conserved six-cysteine motif (C-X6-C-X4-C-X9-C-X6-C-C) that forms three disulfide bonds [6] [8].

The gene spans ~4 kb genomic distance (GRCh38 coordinates: Chr8:7,811,720–7,815,716) with a single phase-1 intron (~2.7 kb) separating the exons [1]. Promoter analysis reveals putative binding sites for NF-κB, AP-1, and STAT3 within 1.5 kb upstream of the transcription start site, indicating responsiveness to inflammatory cytokines (e.g., IL-1β, TNF-α) and pathogen-associated molecular patterns [6] [8]. Notably, rapid evolution of noncoding regulatory sequences distinguishes DEFB107A from its paralog DEFB107B, potentially altering expression kinetics [2].

Table 2: Structural Features of DEFB107A

Genomic FeatureCharacteristicsFunctional Significance
Exon count2Standard for β-defensins
Intron phasePhase-1 (GT-AG)Conserved across vertebrates
Mature peptide motifC-X₆-C-X₄-C-X₉-C-X₆-C-CForms 3 disulfide bonds
Promoter elementsNF-κB, AP-1, STAT3Immune-responsive expression
Transcript length207 aa (prepropeptide)Cleaved to 45 aa mature peptide

Copy Number Variation (CNV) and Evolutionary Selection Pressures

DEFB107A resides within a CNV block that exhibits diploid copy numbers ranging from 1 to 12 across human populations [2]. This CNV is inherited as a unit ("beta-defensin CNV block") containing DEFB4, DEFB103, DEFB104, DEFB105, DEFB106, and DEFB107 genes. Global population studies demonstrate significant geographic variation in copy number:

  • East Asian populations show higher median copy numbers (6–8 copies) compared to Europeans (3–5) or Africans (2–4) [2].
  • A worldwide analysis of 67 populations identified exceptionally high frequencies of high-copy-number alleles (≥8) in East Asia (>40%), correlating with historical influenza endemicity [2].

Evolutionary analyses indicate:

  • Positive selection for gene dosage: High DEFB103/107 copy numbers enhance resistance to influenza A virus by increasing expression of fusion-inhibiting defensins [2].
  • Purifying selection on coding sequences: Despite CNV, protein sequences are highly conserved, suggesting functional constraints [2] [3].
  • High mutation rate: CNV blocks undergo recombination at ~0.7% per generation due to allelic recombination between the two 8p23.1 loci [2].

Pathogen-driven selection is evidenced by population-genetic signatures of rapid expansion in DEFB107A-containing haplotypes in East Asia, possibly as an adaptive response to historical influenza pandemics [2] [6].

Table 3: Global Distribution of Beta-Defensin CNV (Including DEFB107A)

Population GroupMedian Copy NumberHigh CNV Frequency (≥8 copies)Proposed Selective Pressure
East Asian6–8>40%Historical influenza epidemics
European3–510–15%Psoriasis risk modulation
African2–4<5%Diverse pathogen exposures
Indigenous American4–615–20%Uncharacterized

Properties

Product Name

Beta-defensin 107A

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.